PEG Chain Length (mPEG3) as a Critical Determinant of Linker Performance
The target compound incorporates a triethylene glycol (mPEG3) chain. This specific length is a key differentiator from analogs with shorter (e.g., mPEG2) or longer (e.g., mPEG4) chains. Linker length directly impacts the formation of a stable ternary complex, with a poorly optimized length leading to a 'hook effect' or failed target engagement. The choice of an mPEG3 chain provides a distinct and quantifiable spatial separation between conjugated ligands [1].
| Evidence Dimension | Polyethylene glycol (PEG) chain length |
|---|---|
| Target Compound Data | Triethylene glycol monomethyl ether (mPEG3, n=3) chain |
| Comparator Or Baseline | Shorter (e.g., mPEG2, n=2) or longer (e.g., mPEG4, n=4) PEG-piperazine linkers |
| Quantified Difference | Difference of 1-2 ethylene oxide (-CH2CH2O-) units |
| Conditions | Conceptual PROTAC ternary complex formation context |
Why This Matters
This matters because linker length is an empirically optimized parameter that directly correlates with the potency and maximum efficacy (Dmax) of PROTAC molecules.
- [1] Creative Biolabs. (2024). Linker Matters in Protein Degrader Design. Retrieved from creative-biolabs.com. View Source
